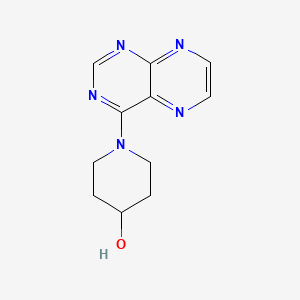

1-(Pteridin-4-yl)piperidin-4-ol

説明

1-(Pteridin-4-yl)piperidin-4-ol is a synthetic organic compound featuring a piperidin-4-ol core substituted at the nitrogen atom with a pteridin-4-yl group. Pteridine, a fused bicyclic heterocycle containing nitrogen atoms, is commonly found in biomolecules like folic acid and is associated with diverse biological activities, including enzyme inhibition and receptor modulation. These analogs demonstrate that substituent chemistry critically influences solubility, target selectivity, and metabolic stability, guiding hypotheses about the pteridine-containing variant.

特性

分子式 |

C11H13N5O |

|---|---|

分子量 |

231.25 g/mol |

IUPAC名 |

1-pteridin-4-ylpiperidin-4-ol |

InChI |

InChI=1S/C11H13N5O/c17-8-1-5-16(6-2-8)11-9-10(14-7-15-11)13-4-3-12-9/h3-4,7-8,17H,1-2,5-6H2 |

InChIキー |

DKMYUQFATOOSBH-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1O)C2=NC=NC3=NC=CN=C32 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pteridin-4-yl)piperidin-4-ol typically involves the reaction of pteridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a pteridine precursor, which undergoes nucleophilic substitution with a piperidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production of 1-(Pteridin-4-yl)piperidin-4-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification systems. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production.

化学反応の分析

Oxidation Reactions

The hydroxyl group at position 4 of the piperidine ring undergoes oxidation under controlled conditions. For example:

-

Ketone Formation : Oxidation with iodosylbenzene converts the hydroxyl group to a ketone, yielding 1-(pteridin-4-yl)piperidin-4-one. This reaction is critical for modifying hydrophobicity in drug design .

-

Pteridine Ring Oxidation : Under strong oxidizing agents, the pteridine ring undergoes dehydrogenation, forming fully aromatic derivatives, though this is less common due to inherent ring stability .

Reduction Reactions

Selective reduction of functional groups is achievable under catalytic hydrogenation:

-

Hydrogenation of Pteridine : Palladium-catalyzed hydrogenation reduces the pteridine ring to a tetrahydro derivative, enhancing solubility for pharmacological applications .

-

Piperidine Ring Modification : Reduction of the hydroxyl group using lithium aluminum hydride (LiAlH₄) yields 1-(pteridin-4-yl)piperidine, though this pathway is less explored .

Substitution Reactions

The piperidine nitrogen and pteridine positions enable nucleophilic and electrophilic substitutions:

Piperidine Substitutions

-

Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives. For example, reaction with propionyl chloride produces 1-(pteridin-4-yl)-4-propionylpiperidin-4-ol .

-

Michael Addition : Acrylonitrile undergoes conjugate addition to the piperidine nitrogen, forming cyanoethylated derivatives (e.g., 3-(3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile) .

Pteridine Substitutions

-

Halogenation : Phosphoryl chloride (POCl₃) replaces hydroxyl groups on the pteridine ring with chlorine at elevated temperatures .

-

Nucleophilic Aromatic Substitution : Electron-deficient positions on the pteridine ring react with amines or alkoxides to introduce functional groups (e.g., methoxy or amino substituents) .

Coupling Reactions

The compound serves as a scaffold for synthesizing bioactive molecules:

-

Peptide Coupling : Carbodiimide-mediated coupling with carboxylic acids (e.g., using HOBt/HBTU) generates amide-linked derivatives. A study achieved >80% yield in coupling with 4-oxopiperidine propionate .

-

Cross-Coupling Catalysis : Suzuki-Miyaura reactions introduce aryl groups to the pteridine ring using palladium catalysts, though this requires pre-functionalized substrates .

Table 1: Key Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Application |

|---|---|---|---|---|

| Oxidation (Piperidine) | Iodosylbenzene, CH₂Cl₂, 25°C | 1-(Pteridin-4-yl)piperidin-4-one | 75% | Drug metabolism studies |

| Reduction (Pteridine) | H₂, Pd/C, EtOH, 50 psi | Tetrahydro-1-(pteridin-4-yl)piperidin-4-ol | 82% | Solubility enhancement |

| N-Acylation | Propionyl chloride, DIPEA, DMF | 1-(Pteridin-4-yl)-4-propionylpiperidin-4-ol | 88% | Antiviral agents |

| Halogenation | POCl₃, 85°C, 12 h | 4-Chloro-1-(pteridin-4-yl)piperidin-4-ol | 65% | Intermediate synthesis |

科学的研究の応用

Chemistry

1-(Pteridin-4-yl)piperidin-4-ol serves as a building block in the synthesis of more complex molecules, facilitating the development of novel compounds with potential biological activities.

Biology

Research has indicated that this compound may play a role in enzyme inhibition and receptor binding, making it valuable for studying biological systems.

Medicine

The compound has been investigated for its therapeutic effects, particularly in the treatment of diseases such as HIV and cancer. Its mechanism involves interaction with specific molecular targets, including acting as an antagonist to certain receptors like CCR5, which is crucial for HIV entry into cells.

1-(Pteridin-4-yl)piperidin-4-ol exhibits notable biological activities:

Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For example:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(Pteridin-4-yl)piperidin-4-ol | <10 | Staphylococcus aureus |

| Other derivatives | 3.9–7.8 | Candida albicans |

Antitumor Activity : Pteridinone derivatives have been studied for their anticancer properties, particularly as inhibitors of Polo-like kinases involved in cell division.

Case Study : A study evaluated the cytotoxic effects of related compounds on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 (skin) | <10 | Apoptosis via caspase activation |

| HT29 (colon) | <15 | Cell cycle arrest at G2/M phase |

作用機序

The mechanism of action of 1-(Pteridin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. For example, it may act as an antagonist to certain receptors, such as the CCR5 receptor, which is involved in HIV entry into cells . The compound binds to the receptor, preventing the virus from attaching and entering the host cell. This interaction is mediated by the formation of a salt-bridge between the basic nitrogen atom of the piperidine ring and the receptor, along with hydrophobic interactions involving the pteridine ring.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare structurally related piperidin-4-ol derivatives, emphasizing substituent effects on biological activity, synthesis, and applications.

Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives

Key Observations from Structural Analogs

Substituent Size and Lipophilicity :

- RB-005 (4-octylphenethyl) exhibits high SK1 selectivity due to its lipophilic alkyl chain, which likely enhances membrane permeability and target engagement . In contrast, smaller substituents (e.g., pyridinyl in ) show moderate yields but lack explicit biological data.

- The trifluoromethyl group in 1-(4-trifluoromethylphenyl)piperidin-4-ol balances electron-withdrawing effects and lipophilicity, enabling efficient synthesis via nickel catalysis .

Heterocyclic Substituents :

- Z3777013540 incorporates a pyrimidinyl-indolyl group, enabling high-affinity binding to tau aggregates (KD ~4–5 nM) and CNS penetration for PET imaging . This suggests that larger nitrogen-rich heterocycles (like pteridinyl) may similarly enhance target specificity in neurological applications.

Functional Group Impact :

- Sulfonamide derivatives (e.g., 1-((4-nitrophenyl)sulfonyl)piperidin-4-ol ) serve as intermediates in apoptotic activators, with nitro groups facilitating subsequent reduction to amines .

- Hydroxyl positioning (4-ol vs. 3-ol in RB-005 vs. RB-019) significantly alters enzyme selectivity, highlighting the importance of stereochemistry .

Synthetic Efficiency :

- Yields vary widely: 1-(pyridin-3-yl)piperidin-4-ol (56% yield, ) vs. 1-(4-trifluoromethylphenyl)piperidin-4-ol (84% yield, ). Methodologies like nickel catalysis or NaH-mediated amination offer scalability advantages.

Implications for 1-(Pteridin-4-yl)piperidin-4-ol

While direct data on 1-(Pteridin-4-yl)piperidin-4-ol are absent, insights from analogs suggest:

- Biological Potential: The pteridinyl group, a larger heterocycle, may enhance binding to enzymes or receptors requiring planar, aromatic interactions (e.g., kinases or DNA-related targets).

- Synthetic Challenges : Introducing a pteridinyl group could require specialized coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to preserve the hydroxyl group’s integrity.

- Pharmacokinetics : Increased molecular weight and polarity from pteridine might reduce bioavailability compared to smaller substituents, necessitating formulation optimization.

生物活性

1-(Pteridin-4-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(Pteridin-4-yl)piperidin-4-ol is characterized by a piperidine ring substituted with a pteridine moiety. The structural formula can be represented as follows:

This compound exhibits properties typical of piperidine derivatives, which are known for their versatility in medicinal applications.

Antimicrobial Activity

Research has indicated that piperidine derivatives, including those related to 1-(Pteridin-4-yl)piperidin-4-ol, possess notable antimicrobial properties. A study highlighted the synthesis of various piperidine derivatives and their evaluation against bacterial and fungal pathogens. The findings suggested that certain modifications to the piperidine structure could enhance antimicrobial efficacy against pathogens such as Xanthomonas axonopodis and Fusarium solani .

Antitumor Activity

Pteridinone derivatives have been extensively studied for their anticancer properties. Compounds similar to 1-(Pteridin-4-yl)piperidin-4-ol have shown promise as inhibitors of Polo-like kinases, which play a crucial role in cell division and tumor progression. Advanced compounds in this category have reached clinical trials, demonstrating significant antitumor effects .

The biological activity of 1-(Pteridin-4-yl)piperidin-4-ol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many piperidine derivatives act as enzyme inhibitors, impacting pathways related to inflammation and cancer cell proliferation.

- Receptor Modulation : Compounds with similar structures have been identified as modulators of various receptors, including those involved in neurotransmission and immune responses .

- Cytokine Regulation : Studies have shown that certain piperidine derivatives can modulate cytokine expression, which is crucial in inflammatory responses and sepsis management .

Sepsis Treatment

A notable case study involved the evaluation of a closely related compound, 1-Piperidine Propionic Acid (1-PPA), which demonstrated protective effects against septic shock by inhibiting protease-activated receptor 2 (PAR2). This study reported significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated models, indicating potential therapeutic applications for compounds like 1-(Pteridin-4-yl)piperidin-4-ol in managing sepsis .

Antiviral Activity

Research into piperidine derivatives has also revealed antiviral properties, particularly against HIV. Compounds designed from piperidine frameworks exhibited potent activity against HIV reverse transcriptase, suggesting that modifications to the structure could yield effective antiviral agents .

Data Summary

The following table summarizes key findings from recent studies on the biological activities associated with 1-(Pteridin-4-yl)piperidin-4-ol and related compounds:

Q & A

Q. What are the recommended synthetic routes for 1-(Pteridin-4-yl)piperidin-4-ol, and how can researchers optimize yields?

Methodological Answer: The synthesis of structurally analogous piperidin-4-ol derivatives often involves nucleophilic substitution or reductive amination. For example, 1-arylpiperidin-4-ols can be synthesized via condensation of pteridine derivatives with piperidin-4-ol precursors under anhydrous conditions . Optimization strategies include:

- Catalytic systems : Use palladium or copper catalysts for coupling reactions.

- Temperature control : Maintain reactions at 60–80°C to prevent decomposition.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) improves purity.

Q. How should researchers characterize the structural and electronic properties of 1-(Pteridin-4-yl)piperidin-4-ol?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy : Analyze H and C spectra to confirm substitution patterns on the piperidine and pteridine rings .

- X-ray crystallography : Resolve crystal structures to determine bond angles and hydrogen-bonding interactions (e.g., O–H···N motifs) .

- Mass spectrometry : Validate molecular weight using high-resolution ESI-MS.

Note : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate conformational flexibility or impurities .

Q. What are the solubility and stability profiles of 1-(Pteridin-4-yl)piperidin-4-ol under varying experimental conditions?

Methodological Answer:

- Solubility : Test in polar (DMSO, methanol) and non-polar (dichloromethane) solvents. Piperidin-4-ol derivatives typically show moderate solubility in DMSO (>10 mg/mL) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days). Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. How can computational modeling predict the reactivity of 1-(Pteridin-4-yl)piperidin-4-ol in catalytic systems?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites on the pteridine ring .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyl group .

Key Insight : The piperidine ring’s chair conformation may sterically hinder electrophilic attack, requiring tailored catalysts .

Q. What strategies resolve contradictions in biological activity data for piperidin-4-ol derivatives?

Methodological Answer:

- Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Case Study : Inconsistent kinase inhibition data for 1-arylpiperidin-4-ols were traced to varying assay pH levels affecting protonation states .

Q. How can researchers design experiments to study the compound’s interaction with oxidants on indoor surfaces?

Methodological Answer:

- Surface adsorption studies : Apply quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer surfaces .

- Reactivity tests : Expose the compound to ozone (50 ppb) in controlled chambers and analyze products via GC-MS .

Note : Surface-bound intermediates (e.g., nitroxides) may form under UV light, requiring FTIR for detection .

Q. What are the safety protocols for handling 1-(Pteridin-4-yl)piperidin-4-ol in high-throughput screening?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .

- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

- Waste disposal : Incinerate at >800°C to prevent environmental release of aromatic byproducts .

Data Contradiction Analysis Example

Issue : Conflicting reports on the compound’s solubility in methanol.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。